molecular formula C15H15FIN3O3 B1194259 Pimasertib CAS No. 1236699-92-5

Pimasertib

货号: B1194259
CAS 编号: 1236699-92-5
分子量: 431.20 g/mol
InChI 键: VIUAUNHCRHHYNE-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Pimasertib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent functionalization. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions

Pimasertib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Melanoma Treatment

Pimasertib has been extensively studied in patients with melanoma, particularly those with NRAS mutations. A phase II study demonstrated its efficacy compared to dacarbazine, showing promising results in progression-free survival (PFS) and overall survival (OS) . The recommended phase II dose (RP2D) was established at 60 mg twice daily, with manageable safety profiles reported .

Combination Therapies

Research has indicated that this compound can enhance the efficacy of other chemotherapeutic agents:

  • Gemcitabine : In pancreatic cancer models, this compound significantly improved the effectiveness of gemcitabine by promoting the degradation of ribonucleotide reductase subunit 1 (RRM1), which is associated with resistance to gemcitabine .
  • SAR405838 : A study combining this compound with SAR405838 (an HDM2 antagonist) showed increased MAPK pathway inhibition and tumor shrinkage compared to monotherapy .
  • Voxtalisib : However, a combination with voxtalisib demonstrated limited anti-tumor activity and poor long-term tolerability .

Preclinical Studies

Preclinical studies have provided insights into this compound's potential applications beyond melanoma:

  • Multiple Myeloma : this compound has shown cytotoxic effects on multiple myeloma cell lines and enhanced the activity of conventional therapies .
  • Colorectal Cancer : In xenograft models of mutant KRAS colorectal cancer, this compound exhibited significant antitumor activity, suggesting its utility in targeting specific genetic profiles within this cancer type .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a median time to maximum concentration of approximately 1.5 hours, with an apparent terminal half-life around 5 hours across various dosing schedules . This rapid absorption and moderate half-life suggest potential for effective dosing regimens.

Safety Profile

The safety profile of this compound has been characterized by common adverse events such as diarrhea, skin disorders, ocular issues, and fatigue. Dose-limiting toxicities were primarily observed at higher doses (≥120 mg/day) . The management of these side effects is crucial for optimizing treatment regimens.

Case Study 1: Efficacy in Advanced Melanoma

In a clinical trial involving patients with advanced melanoma treated with this compound, one patient achieved a partial response while 63% maintained stable disease. This highlights this compound's potential as an effective treatment option for advanced melanoma .

Case Study 2: Combination with Gemcitabine

In an orthotopic model of pancreatic cancer, the combination of gemcitabine and this compound resulted in significant tumor growth delays compared to controls. This synergistic effect underscores the importance of combination therapies in enhancing treatment outcomes for resistant cancers .

相似化合物的比较

Pimasertib is part of a class of MEK inhibitors that includes other compounds such as Trametinib, Selumetinib, and Cobimetinib . Compared to these compounds, this compound has unique properties:

Similar Compounds

生物活性

Pimasertib, also known as AS703026, is a selective oral inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1/2. This compound has garnered significant attention in cancer research due to its potential therapeutic efficacy against various malignancies characterized by aberrant MAPK signaling. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, clinical trial outcomes, and mechanisms of action.

This compound functions as a non-competitive inhibitor of MEK1 and MEK2, which are critical components of the Ras/Raf/MEK/ERK signaling cascade. This pathway is frequently activated in many cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound effectively reduces ERK phosphorylation, thereby disrupting downstream signaling essential for tumor growth and survival .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high absolute bioavailability and a unique metabolic pathway involving conjugation with phosphoethanolamine. A phase I study demonstrated that the median time to maximum concentration of this compound was approximately 1.5 hours, with an apparent terminal half-life of about 5 hours across various dosing regimens .

Key Pharmacokinetic Parameters

ParameterValue
Absolute BioavailabilityHigh
Median Time to Maximum Concentration1.5 hours
Apparent Terminal Half-Life5 hours

Phase I Trials

Clinical investigations have primarily focused on determining the maximum tolerated dose (MTD) and evaluating safety profiles. In a phase I trial involving 180 patients with advanced solid tumors, the recommended phase II dose (RP2D) was established at 60 mg twice daily (bid), based on observed dose-limiting toxicities (DLTs) such as skin rash and ocular events .

The study also reported a significant reduction in ERK phosphorylation within 2 hours post-administration, with effects lasting up to 8 hours at higher doses .

Efficacy and Safety

In subsequent trials, this compound was evaluated in combination with other agents like voxtalisib. The combination therapy showed limited anti-tumor activity but highlighted the need for further exploration of dosing schedules due to high rates of treatment-emergent adverse events (TEAEs) such as diarrhea (75%) and fatigue (57%) .

Case Studies

In a notable case study involving patients with advanced melanoma treated with this compound, one patient achieved a complete response while several others exhibited stable disease. This underscores this compound's potential as part of combination therapies targeting the MAPK pathway .

Recent Developments

Recent studies have explored novel formulations of this compound, including glutathione-activated prodrugs that enhance its antiproliferative effects against melanoma cell lines. These studies suggest that modified delivery systems may improve therapeutic outcomes by increasing drug selectivity and reducing off-target effects .

常见问题

Basic Research Questions

Q. What is the molecular mechanism of Pimasertib, and how does its selectivity for MEK1/2 influence experimental design?

this compound is an ATP-noncompetitive, allosteric inhibitor of MEK1/2, targeting the MAPK pathway. Its selectivity allows researchers to isolate MEK1/2-dependent signaling in cellular models, particularly in tumors with RAS-RAF-MEK-ERK pathway mutations or amplifications. For in vitro studies, use cell lines with confirmed RAS/B-RAF mutations (e.g., melanoma, colorectal cancer) and validate inhibition via phospho-ERK1/2 Western blotting. IC50 values range from 5 nM to 2 µM depending on the cell line .

Q. How should researchers optimize in vitro and in vivo models for studying this compound’s efficacy?

  • In vitro : Prioritize 3D culture systems or patient-derived organoids to mimic tumor microenvironments. Use dose-escalation protocols (e.g., 5–100 nM) and monitor viability via assays like MTT or IncuCyte.
  • In vivo : Employ xenograft models with MEK-dependent tumors (e.g., NRAS-mutant melanomas). Administer this compound orally at 30–60 mg/kg/day, adjusting based on toxicity (e.g., gastrointestinal effects, CPK elevation). Include control arms with MEK inhibitors like trametinib for comparative efficacy .

Q. What are critical considerations for validating MEK inhibition in cellular assays?

Use phospho-specific antibodies (e.g., anti-pERK1/2) in Western blotting or multiplex immunoassays to confirm pathway suppression. Normalize to total ERK to account for protein loading variations. For time-resolved analysis, collect samples at 1–24 hours post-treatment to capture dynamic inhibition .

Advanced Research Questions

Q. How can contradictory clinical outcomes of this compound (e.g., efficacy in melanoma vs. lack of response in pancreatic cancer) be systematically analyzed?

  • Tumor context : Evaluate biomarker stratification (e.g., KRAS/NRAS mutation status, PTEN loss) to identify responsive subgroups.
  • Pharmacodynamic (PD) markers : Measure intra-tumoral pERK suppression and correlate with plasma drug levels.
  • Resistance mechanisms : Assess feedback activation of PI3K/mTOR or RTK pathways using RNA-seq or phospho-proteomics. Preclinical data suggest combining this compound with PI3K inhibitors (e.g., SAR245409) to overcome resistance .

Q. What methodologies are recommended for designing combination therapy trials with this compound?

  • Preclinical rationale : Screen synergistic pairs (e.g., EGFR or PI3K inhibitors) in high-throughput assays. Use Chou-Talalay synergy scores to quantify interactions.
  • Clinical translation : Follow phase I dose-escalation protocols (3+3 design) with pharmacokinetic (PK) sampling to assess drug-drug interactions. For example, in FOLFIRI combinations, monitor irinotecan/SN-38 levels to avoid overlapping toxicities (e.g., neutropenia) .

Q. How should researchers address pharmacokinetic challenges in CNS-penetrant this compound studies?

this compound exhibits 3× higher brain-to-plasma ratios compared to other MEK inhibitors. For brain metastasis models:

  • Use LC-MS/MS to quantify drug concentrations in cerebrospinal fluid (CSF).
  • Validate target engagement via ex vivo pERK inhibition in brain tissue.
  • Adjust dosing schedules (e.g., intermittent 5-day on/2-day off) to mitigate ocular toxicity (e.g., retinal vein occlusion) .

Q. What statistical approaches are critical for analyzing heterogeneous responses in this compound trials?

  • Longitudinal mixed-effects models : Account for intra-patient variability in tumor burden and biomarker dynamics.
  • Bayesian adaptive designs : Enable real-time dose optimization in early-phase trials.
  • Failure mode analysis : Use Cox regression to identify covariates (e.g., baseline pERK levels) associated with progression .

Q. Methodological Challenges and Solutions

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Standardize protocols : Adopt consensus guidelines for cell line authentication (STR profiling), in vivo tumor measurements (RECIST criteria), and PD marker assays.
  • Data transparency : Publish raw flow cytometry, Western blot, and PK/PD data in supplemental repositories (e.g., Figshare) with detailed metadata .

Q. What strategies mitigate off-target effects in MEK inhibition studies?

  • Isoform-specific assays : Use MEK1/2 knockout cell lines to confirm on-target activity.
  • Proteomic profiling : Perform kinome-wide screens (e.g., KinomeScan) to rule out interactions with unrelated kinases .

Q. How should conflicting preclinical and clinical data (e.g., divergent toxicity profiles) be reconciled?

  • Cross-species PK/PD modeling : Compare murine and human drug exposure levels to identify translatable dose ranges.
  • Patient-derived xenografts (PDX) : Use PDX models with matched clinical data to validate predictive biomarkers .

属性

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FIN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152870
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204531-26-9, 1236699-92-5
Record name AS 703026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。